

what is Denbutylline used for

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Compound Focus: Denbutylline

CAS No.: 57076-71-8

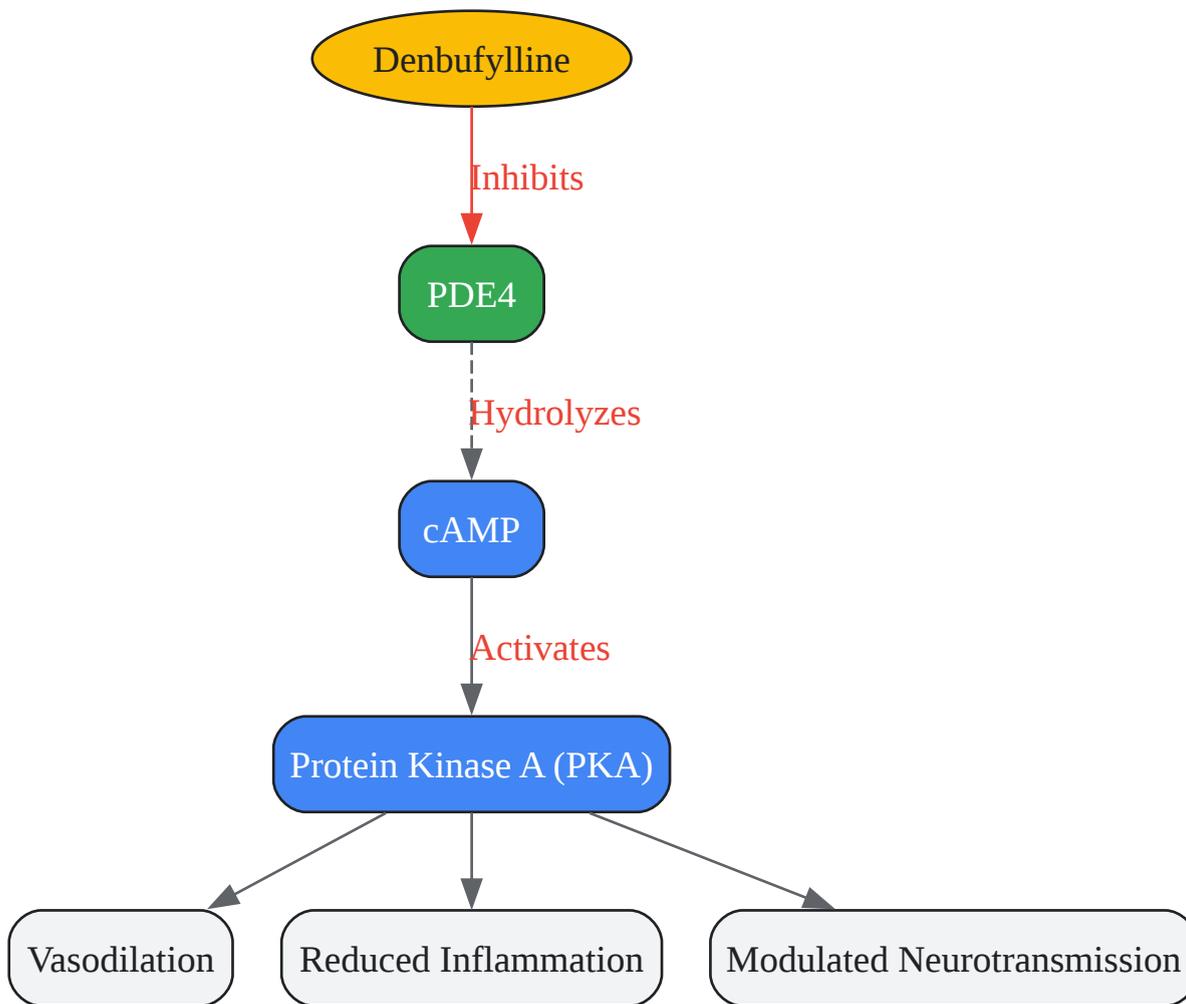
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Primary Mechanism of Action

Denbutylline functions primarily as a selective inhibitor of a specific form of low-K_m cAMP-specific **phosphodiesterase 4 (PDE4)** [1] [2]. This action increases cyclic adenosine monophosphate (cAMP) levels in cells, leading to various downstream effects.

The diagram below illustrates this core mechanism and its physiological consequences:



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A key differentiator from classic xanthines like theophylline is **denbutylline's significantly lower affinity for adenosine receptors** [1] [2]. This property was intended to provide therapeutic benefits while avoiding adenosine-related side effects such as central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion.

Investigated Therapeutic Applications

Based on its mechanism, **denbutylline** was studied for several conditions as shown in the table below:

Therapeutic Area	Proposed Effect / Rationale	Key Research Findings
Multi-infarct Dementia / Cognitive Impairment [3] [2] [4]	Increased cerebral blood flow and glucose utilization; modulation of neurotransmitter systems.	Animal studies showed increased cerebral blood flow and protection from ischemia-induced hippocampal cell loss [3]. A clinical trial reported a tendency for cognitive scores to improve, but the difference was not statistically significant [4].
Respiratory Diseases (as a bronchodilator) [1] [5]	Relaxation of airway smooth muscle via increased cAMP.	Preclinical data indicated bronchodilatory properties [5]. Development for this use was not pursued, likely due to poor pharmacokinetics [1].
Other Potential Effects [5]	Anti-inflammatory, anti-tumor, antioxidant.	These effects were noted in pre-clinical in-vitro or animal models, but were not the focus of clinical development [5].

Key Experimental Data and Protocols

The primary evidence for **denbufylline**'s selectivity comes from in vitro enzymatic assays. The following methodology is adapted from foundational studies [2].

Experimental Protocol: Measuring PDE4 Inhibition

- **Objective:** To determine the inhibitory potency (IC_{50}) of **denbufylline** on PDE4 isoenzymes isolated from rat tissues and compare its selectivity against other phosphodiesterases and its affinity for adenosine receptors.
- **Materials:**
 - **Denbufylline**, theophylline, 3-isobutyl-1-methylxanthine (IBMX) as reference inhibitors.
 - PDE enzymes isolated from rat cardiac ventricle and cerebrum.
 - Radiolabeled cAMP (e.g., 3H -cAMP).
 - Scintillation counter.
- **Methodology:**
 - **Tissue Preparation:** Homogenize rat cardiac ventricle and cerebrum. Isolate cytosolic fractions via centrifugation.

- **PDE Activity Assay:** Incubate the tissue extract with ^3H -cAMP and varying concentrations of **denbufylline** and reference compounds.
- **Reaction Termination & Measurement:** Stop the reaction by heating. Use a separation method (e.g., anion-exchange resin) to bind unhydrolyzed ^3H -cAMP, while the product ^3H -adenosine passes through. Measure the radioactivity of the product in the flow-through using a scintillation counter.
- **Adenosine Receptor Binding Assay:** In parallel, assess the affinity of **denbufylline** for adenosine A1 and A2 receptors using radiolabeled ligands in competitive binding assays.
- **Key Data Analysis:**
 - Calculate PDE activity as a function of inhibitor concentration.
 - Determine the IC_{50} value (concentration causing 50% inhibition of enzyme activity).
 - Compare the IC_{50} of **denbufylline** for PDE4 against its IC_{50} for other PDE families and its binding affinity (K_i) for adenosine receptors.

Summary of Key Experimental Results

The table below summarizes quantitative data from these critical experiments [1] [2]:

Parameter	Denbufylline	Theophylline	IBMX
PDE4 Inhibition (IC_{50})	0.8 - 1.9 μM (selective)	~150 μM (non-selective)	~9-14 μM (non-selective)
Adenosine A1 Receptor Affinity	Low (IC_{50} ~20 μM)	High (IC_{50} ~20 μM)	Moderate (IC_{50} ~3.2 μM)
Key Differentiator	High PDE4 selectivity over adenosine receptor blockade.	Non-selective PDE inhibitor and potent adenosine receptor antagonist.	Relatively non-selective.

Status in Drug Development

Denbufylline remains an **experimental compound** and never reached the market as an approved drug [6]. Its clinical development was halted, primarily due to **poor pharmacokinetics**, which would have hindered its practical use as a medicine [1]. It is currently available for purchase from chemical suppliers strictly for research purposes [5] [4].

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